molecular formula C7H4ClHgNaO2 B13754496 Sodium;(4-carboxylatophenyl)-chloromercury

Sodium;(4-carboxylatophenyl)-chloromercury

Cat. No.: B13754496
M. Wt: 379.14 g/mol
InChI Key: ZPTOQKOHSXSLGA-UHFFFAOYSA-L
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Description

Sodium;(4-carboxylatophenyl)-chloromercury, also known as sodium (4-carboxylatophenyl)mercury, is a chemical compound with the molecular formula C7H5HgNaO3. This compound is known for its unique properties and applications in various scientific fields. It is a crystalline powder that is often used in biochemical research due to its ability to interact with thiol groups in proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (4-carboxylatophenyl)mercury typically involves the reaction of 4-carboxyphenylboronic acid with mercuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of sodium (4-carboxylatophenyl)mercury follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium (4-carboxylatophenyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing species.

    Reduction: It can be reduced to elemental mercury under specific conditions.

    Substitution: The chloromercury group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Various oxidized mercury species.

    Reduction: Elemental mercury and other reduced mercury compounds.

    Substitution: Substituted phenylmercury compounds.

Scientific Research Applications

Sodium (4-carboxylatophenyl)mercury has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of protein structures and functions due to its ability to bind to thiol groups.

    Medicine: Investigated for its potential use in therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium (4-carboxylatophenyl)mercury involves its interaction with thiol groups in proteins. The chloromercury group forms a covalent bond with the sulfur atom in the thiol group, leading to the inhibition of protein function. This interaction is crucial in biochemical studies where the compound is used to probe protein structures and activities.

Comparison with Similar Compounds

Sodium (4-carboxylatophenyl)mercury can be compared with other similar compounds such as:

    Sodium (4-hydroxyphenyl)mercury: Similar in structure but with a hydroxyl group instead of a carboxylate group.

    Sodium (4-methylphenyl)mercury: Contains a methyl group instead of a carboxylate group.

    Sodium (4-nitrophenyl)mercury: Contains a nitro group instead of a carboxylate group.

Uniqueness

The presence of the carboxylate group in sodium (4-carboxylatophenyl)mercury makes it unique in terms of its reactivity and binding properties. This functional group enhances its solubility in water and its ability to form stable complexes with proteins and other biomolecules.

Properties

Molecular Formula

C7H4ClHgNaO2

Molecular Weight

379.14 g/mol

IUPAC Name

sodium;(4-carboxylatophenyl)-chloromercury

InChI

InChI=1S/C7H5O2.ClH.Hg.Na/c8-7(9)6-4-2-1-3-5-6;;;/h2-5H,(H,8,9);1H;;/q;;2*+1/p-2

InChI Key

ZPTOQKOHSXSLGA-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])[Hg]Cl.[Na+]

Origin of Product

United States

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